molecular formula C15H22O2 B142351 3,5-Di-tert-butyl-2-hydroxybenzaldehyde CAS No. 37942-07-7

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Cat. No. B142351
CAS RN: 37942-07-7
M. Wt: 234.33 g/mol
InChI Key: RRIQVLZDOZPJTH-UHFFFAOYSA-N
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Patent
US05324860

Procedure details

A mixture of 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of HMT in 500 mL of glacial acetic acid was heated at 130 C. with stirring for 2 hours. A solution of 500 mL of 20% (vol/vol) aqueous sulfuric acid was then added and the resulting solution was refluxed for 0.5 hour. The solution was cooled to around 60°-80° C. and the organic phase was separated from the aqueous phase. The organic phase was recrystallized twice from 150-200 mL of cold (0°-5° C.) methanol to give 93 to 107 g (40-46% yield) of pure 3,5-di-tert-butylsalicylaldehyde of greater than 95% purity by HPLC. mp 60°-62° C. 1H-NMR (60 MHz, CDCl3): δ9.8 (s,1H); 7.6 (d,1H); 7.3 (d,1H); 1.2-1.5 (d,18H). IR (KBr): 3400, 2980, 1650 cm-1.
Quantity
208.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.[C:21](O)(=[O:23])C>>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH:21]=[O:23])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
208.4 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 130 C
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to around 60°-80° C.
CUSTOM
Type
CUSTOM
Details
the organic phase was separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic phase was recrystallized twice from 150-200 mL of cold (0°-5° C.) methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 (± 7) g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.